molecular formula C6H5NaO2P+ B1337070 Sodium phenylphosphinate CAS No. 4297-95-4

Sodium phenylphosphinate

Cat. No.: B1337070
CAS No.: 4297-95-4
M. Wt: 163.07 g/mol
InChI Key: HHJJPFYGIRKQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium phenylphosphinate is a chemical compound with the molecular formula C6H6NaO2P. It appears as a white crystalline solid and is soluble in water and some organic solvents. This compound is used in various applications, including as a reducing agent, catalyst, and ligand in organic synthesis, as well as a flame retardant due to its phosphorus content .

Preparation Methods

Sodium phenylphosphinate can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. Another method involves the reduction of phenylphosphonous dichloride with sodium borohydride in the presence of a suitable solvent .

Industrial production methods often involve the use of phenylphosphinic acid as a starting material, which is then neutralized with sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Sodium phenylphosphinate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions are phenylphosphonic acid, phenylphosphine, and phosphinate esters, respectively .

Scientific Research Applications

Sodium phenylphosphinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium phenylphosphinate involves its ability to donate electrons, making it an effective reducing agent. In biochemical applications, it can interact with enzyme active sites, altering their activity. The molecular targets and pathways involved depend on the specific application, but generally, it affects redox reactions and enzyme catalysis .

Comparison with Similar Compounds

Sodium phenylphosphinate can be compared with other similar compounds such as sodium hypophosphite, sodium phosphinate, and sodium phosphite. These compounds share similar phosphorus-based structures but differ in their oxidation states and reactivity. This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphinates .

Similar Compounds

  • Sodium hypophosphite
  • Sodium phosphinate
  • Sodium phosphite

This compound stands out due to its specific applications in organic synthesis and flame retardancy, which are not as prominent in the other similar compounds .

Properties

IUPAC Name

sodium;oxido-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJJPFYGIRKQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063402
Record name Sodium phenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid
Record name Phosphinic acid, P-phenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4297-95-4
Record name Sodium phenylphosphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004297954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic acid, P-phenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium phenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium phenylphosphinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PHENYLPHOSPHINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH1F4503C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylphosphinate
Reactant of Route 2
Sodium phenylphosphinate
Reactant of Route 3
Sodium phenylphosphinate
Reactant of Route 4
Sodium phenylphosphinate
Reactant of Route 5
Sodium phenylphosphinate
Reactant of Route 6
Sodium phenylphosphinate
Customer
Q & A

Q1: The research paper investigates various phosphorus compounds as potential heat stabilizers for PET. How does sodium phenylphosphinate compare to the other compounds tested in terms of its stabilizing effect?

A1: The research primarily focuses on comparing the stabilizing effects of different phosphorus compounds, including this compound, but it does not explicitly state the performance of this compound relative to the other compounds. The paper highlights that "under the conditions used for polymerization, the more efficient stabilizers were tributyl phosphate, phenylphosphonic acid and phenylphosphinic acid" []. Further research and direct comparisons are needed to determine the relative effectiveness of this compound as a heat stabilizer for PET.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.